molecular formula C21H20O14 B2755277 3,4-Di-O-galloylquinic acid CAS No. 86687-37-8

3,4-Di-O-galloylquinic acid

Cat. No.: B2755277
CAS No.: 86687-37-8
M. Wt: 496.377
InChI Key: SKUCQDOSGKINGP-YQMRLJPGSA-N
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Description

3,4-Di-O-galloylquinic acid (CAS: 86687-37-8) is a hydrolysable tannin derivative composed of a quinic acid core esterified with two galloyl groups at the 3- and 4-positions. Its molecular formula is C₂₁H₂₀O₁₄, with a molecular weight of 496.38 g/mol . Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 9/14
  • Topological polar surface area: 252 Ų
  • LogP (XlogP): 0 .

This compound is naturally abundant in plants such as Euphorbia hirta , Byrsonima crassifolia , and Phyllanthus emblica , where it contributes to anti-inflammatory, antioxidant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-O-galloylquinic acid typically involves the esterification of quinic acid with gallic acid. This can be achieved through chemical synthesis using catalysts and specific reaction conditions. One common method involves the use of acid catalysts to facilitate the esterification process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. For example, the compound can be isolated from the leaves of Byrsonima fagifolia using hydromethanolic extraction followed by purification through high-performance liquid chromatography (HPLC) . This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Di-O-galloylquinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed to yield quinic acid and gallic acid.

    Esterification: The compound can form additional ester bonds with other phenolic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate esterification reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Hydrolysis Products: Quinic acid and gallic acid.

    Esterification Products: Various galloyl esters depending on the reactants used.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of galloylquinic acids, including 3,4-di-O-galloylquinic acid. Research indicates that derivatives of gallic acid demonstrate significant antiviral effects against coronaviruses, including SARS-CoV-2. These compounds can inhibit viral replication and may be utilized in the development of antiviral medications. The mechanism involves interaction with viral proteins and modulation of host immune responses, suggesting a promising avenue for therapeutic development against viral infections .

Antitumor Activity

This compound has been investigated for its antitumor properties. A study focused on the combination of galloylquinic acids with doxorubicin (Dox) in Ehrlich ascites carcinoma (EAC) models demonstrated significant chemopreventive effects. Treatment with these compounds increased survival rates, reduced tumor volume, and inhibited ascitic tumor cell proliferation. Additionally, they modulated inflammatory cytokines and angiogenic markers such as Vascular Endothelial Growth Factor (VEGF), indicating their potential as adjunct therapies in cancer treatment .

Gastroprotective Effects

The gastroprotective activity of galloylquinic acids has also been documented. In animal models of gastric ulcers, compounds like this compound exhibited protective effects by reducing oxidative stress and inflammation in gastric tissues. This suggests potential applications in treating gastrointestinal disorders and enhancing mucosal defense mechanisms .

Antimicrobial Activity

Research has indicated that galloylquinic acids possess antimicrobial properties against various pathogens. For instance, studies on extracts containing these compounds have shown efficacy against fungal infections and other microbial agents. The mechanism involves disrupting microbial cell membranes and inhibiting growth, highlighting their utility in developing natural antimicrobial agents .

Renal Health

The role of this compound in renal health has gained attention due to its potential to prevent kidney stone formation. Studies involving animal models demonstrated that these compounds can inhibit calcium oxalate crystallization in renal epithelial cells. This suggests a protective effect against nephrolithiasis and opens avenues for developing dietary supplements aimed at kidney health .

Summary Table of Applications

Application Effect Mechanism References
AntiviralInhibits replication of coronavirusesInteraction with viral proteins
AntitumorReduces tumor volume and increases survival ratesModulates inflammatory markers
GastroprotectiveProtects against gastric ulcersReduces oxidative stress
AntimicrobialEffective against various pathogensDisrupts microbial membranes
Renal HealthPrevents calcium oxalate crystallizationInhibits crystal formation

Case Studies

  • Antiviral Research : A study demonstrated that derivatives of gallic acid could effectively inhibit SARS-CoV-2 replication in vitro, laying the groundwork for future antiviral drug development focusing on galloylquinic acids .
  • Cancer Treatment : In an EAC model, treatment with this compound significantly improved survival outcomes compared to control groups. The combination with doxorubicin showed enhanced efficacy, indicating synergistic effects that could be leveraged in clinical settings .
  • Gastroprotective Mechanism : In a model of gastric ulcers, administration of galloylquinic acids resulted in decreased ulcer area and improved histological parameters compared to untreated controls, supporting their use as gastroprotective agents .

Mechanism of Action

The biological effects of 3,4-Di-O-galloylquinic acid are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Galloylquinic Acid Derivatives

Galloylquinic acids are characterized by esterification of quinic acid with galloyl (trihydroxybenzoyl) groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substitution Pattern Natural Sources Reported Bioactivities
3,4-Di-O-galloylquinic acid C₂₁H₂₀O₁₄ 496.38 3,4-di-O-galloyl Euphorbia hirta, Byrsonima crassifolia Anti-inflammatory, antioxidant
3-O-Galloylquinic acid C₁₄H₁₆O₁₀ 344.27 3-O-galloyl Byrsonima crassifolia Not well-documented
5-O-Galloylquinic acid C₁₄H₁₆O₁₀ 344.27 5-O-galloyl Byrsonima crassifolia Not reported as acaricidal
3,5-Di-O-galloylquinic acid C₂₁H₂₀O₁₄ 496.38 3,5-di-O-galloyl Byrsonima crassifolia Synergistic antioxidant effects
3,4,5-Tri-O-galloylquinic acid C₂₈H₂₄O₁₇ 632.48 3,4,5-tri-O-galloyl Byrsonima crassifolia Enhanced binding to biomolecules

Key Observations :

  • Positional isomerism significantly impacts bioactivity. For example, this compound shows anti-inflammatory properties in Euphorbia hirta , while 3,5-di-O-galloylquinic acid may enhance antioxidant synergy .

Caffeoylquinic Acid Derivatives

Caffeoylquinic acids (CQAs) are structurally analogous but substitute galloyl groups with caffeoyl (dihydroxycinnamoyl) groups. Notable examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substitution Pattern Natural Sources Reported Bioactivities
3,4-Di-O-caffeoylquinic acid C₂₅H₂₄O₁₂ 516.45 3,4-di-O-caffeoyl Synthetic/plant extracts Antioxidant, neuroprotective
3,5-Di-O-caffeoylquinic acid C₂₅H₂₄O₁₂ 516.45 3,5-di-O-caffeoyl Ilex paraguariensis Cytoprotective, anti-aging
4,5-Di-O-caffeoylquinic acid C₂₅H₂₄O₁₂ 516.45 4,5-di-O-caffeoyl Lonicera japonica Anti-inflammatory, antiviral

Key Observations :

  • Bioactivity divergence : Caffeoyl derivatives exhibit stronger neuroprotective and antiviral effects compared to galloyl analogs due to caffeoyl's conjugated double bond enhancing radical scavenging .
  • Synthetic accessibility: 3,4-di-O-caffeoylquinic acid synthesis faces challenges like low yield (42% monoester residue) , whereas galloyl analogs are more commonly isolated from natural sources .

Structural and Functional Contrasts

Parameter Galloylquinic Acids Caffeoylquinic Acids
Core substituent Galloyl (trihydroxybenzoyl) Caffeoyl (dihydroxycinnamoyl)
Molecular weight Lower (e.g., 496.38 g/mol) Higher (e.g., 516.45 g/mol)
Hydrophobicity (LogP) Lower (XlogP = 0) Higher (LogP ~1.5–2.5)
Bioactivity focus Anti-inflammatory, antimicrobial Antioxidant, neuroprotective

Research Implications and Gaps

  • Synergistic effects : Galloylquinic acids in Euphorbia hirta work synergistically with tannins for anti-inflammatory action , while caffeoylquinic acids hetero-associate with caffeine to enhance solubility .
  • Synthetic challenges : Low yields in di-O-caffeoylquinic acid synthesis highlight the need for optimized protocols applicable to galloyl analogs.

Biological Activity

3,4-Di-O-galloylquinic acid (3,4-DGQ) is a hydrolyzable tannin derivative of quinic acid that has garnered attention due to its diverse biological activities. This compound is primarily found in various plant species, including Byrsonima fagifolia, Pistacia lentiscus, and Quercus salicina . The following sections detail the biological activities associated with 3,4-DGQ, including its antioxidant, antimicrobial, antiviral, and antidiabetic properties.

Chemical Composition and Structure

3,4-DGQ has the chemical formula C21H20O14C_{21}H_{20}O_{14} and is characterized by two galloyl groups attached to the 3 and 4 positions of the quinic acid backbone. Its molecular structure allows it to interact with various biological targets, contributing to its pharmacological effects .

1. Antioxidant Activity

The antioxidant capacity of 3,4-DGQ has been demonstrated through various assays. For instance, studies have shown that it exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related damage in cells.

Assay Type IC50 Value (μg/mL)
DPPH Scavenging12.5
FRAP15.0
ABTS10.0

These results indicate that 3,4-DGQ can effectively neutralize free radicals, thus protecting cellular components from oxidative damage .

2. Antimicrobial Activity

3,4-DGQ has shown promising antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against fungal strains such as Cryptococcus spp. and bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Cryptococcus spp.1 - 16
Staphylococcus aureus8 - 32

The compound's ability to inhibit yeast growth suggests potential applications in treating fungal infections .

3. Antiviral Activity

Research indicates that 3,4-DGQ possesses antiviral properties, particularly against HIV-1. It acts by inhibiting reverse transcriptase activity, a critical enzyme for viral replication.

  • Mechanism of Action : The compound binds to the active site of reverse transcriptase, preventing viral RNA from being converted into DNA .

4. Antidiabetic Activity

The antidiabetic effects of 3,4-DGQ have been evaluated through its inhibitory action on enzymes such as α-amylase and α-glucosidase.

Enzyme IC50 Value (mg/mL)
α-Amylase95.2
α-Glucosidase14.6

These findings suggest that 3,4-DGQ may help manage blood sugar levels by delaying carbohydrate digestion .

Case Study: Antifungal Efficacy

In a study involving the leaf extract of Byrsonima fagifolia, researchers isolated several galloylquinic acid derivatives, including 3,4-DGQ. The extract demonstrated antifungal activity comparable to standard antifungal agents like fluconazole against Cryptococcus spp., highlighting the potential for developing new antifungal therapies based on this compound .

Case Study: Antioxidant Properties

A comparative analysis of various galloyl derivatives isolated from Pistacia lentiscus showed that 3,4-DGQ had one of the highest antioxidant activities among tested compounds. The study utilized spectrophotometric methods to quantify radical scavenging abilities and confirmed the compound's potential as a natural antioxidant .

Q & A

Basic Research Questions

Q. How is 3,4-di-O-galloylquinic acid isolated and structurally characterized from plant extracts?

  • Methodological Answer : Isolation typically involves polar solvent extraction (e.g., hydromethanolic) followed by semi-preparative HPLC. Structural elucidation relies on NMR spectroscopy (1H, 13C, HMQC, HMBC) to identify galloyl substitutions. Key signals include aromatic singlets (δ6.8–7.0 for galloyl protons) and quinic acid methine groups (δ4.2–5.6). For example, Byrsonima fagifolia leaf extract isolation used HMBC correlations to confirm the 3,4-di-O-galloyl substitution pattern .

Q. What analytical techniques are critical for distinguishing this compound from its positional isomers (e.g., 3,5- or 4,5-di-O-galloylquinic acid)?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC/ESI-ITMSⁿ) differentiates isomers via fragmentation patterns. For instance, m/z 496 signals in MS analysis require comparison of retention times and relative abundances. NMR is essential for resolving substitution positions, as seen in studies where δ5.15 (H-4) and δ5.58 (H-3) shifts confirmed this compound .

Q. How is the purity of this compound quantified in plant extracts?

  • Methodological Answer : Quantitative HPLC with photodiode array (PDA) detection at 280 nm is standard. Calibration curves using authenticated standards are critical. In B. fagifolia, galloylquinic acid derivatives were quantified at >20× higher concentrations than flavonoid derivatives, validated via peak area normalization .

Advanced Research Questions

Q. What experimental strategies address contradictions in bioactivity data between crude extracts and isolated this compound?

  • Methodological Answer : Synergy studies (e.g., checkerboard assays) evaluate interactions with co-occurring compounds (e.g., quercetin derivatives). Toxicity controls (e.g., hemolytic assays on G. mellonella) ensure bioactivity is compound-specific. For example, B. fagifolia extract showed anti-cryptococcal activity (MIC 1–16 µg/mL) but required isolated galloylquinic acids to confirm potency .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) separates enantiomers. Comparative bioassays (e.g., antifungal MIC tests) on resolved stereoisomers are necessary. The (1S,3R,4R,5R) configuration, confirmed via NOESY NMR, correlates with hydrogen bonding to fungal cell targets .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with metabolic enzymes (e.g., CYP450). ADMET predictors (SwissADME) analyze logP (-0.5), topological polar surface area (252 Ų), and hydrogen-bonding capacity (9 donors, 14 acceptors) to estimate bioavailability .

Q. How do galloyl substitution patterns affect antioxidant mechanisms in vitro?

  • Methodological Answer : Competitive assays (e.g., DPPH/ABTS radical scavenging) compare this compound with mono- or tri-substituted analogs. Electrochemical methods (cyclic voltammetry) quantify redox potentials. The 3,4-di-O-galloyl structure enhances electron donation via ortho-dihydroxy groups in galloyl moieties .

Q. Data Analysis & Experimental Design

Q. How to resolve conflicting MS/MS data when identifying this compound in complex matrices?

  • Methodological Answer : High-resolution MS (HRMS, e.g., Q-TOF) with isotopic pattern matching (e.g., m/z 496.0853 [M-H]⁻) improves specificity. MSⁿ fragmentation (e.g., loss of gallic acid fragments, m/z 169/125) distinguishes it from co-eluting isomers. Relative abundance thresholds (e.g., >38% for m/z 496 in Caesalpinia spinosa) reduce false positives .

Q. What in vivo models are suitable for validating the gastroprotective effects of this compound?

  • Methodological Answer : Rodent ulcer models (e.g., ethanol-induced gastric lesions) with histopathology and oxidative stress markers (MDA, SOD). Dose-response studies (10–100 mg/kg) in B. fagifolia demonstrated reduced ulcer indices via COX-2 inhibition and mucus stabilization .

Properties

IUPAC Name

(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O14/c22-9-1-7(2-10(23)15(9)27)18(29)34-14-6-21(33,20(31)32)5-13(26)17(14)35-19(30)8-3-11(24)16(28)12(25)4-8/h1-4,13-14,17,22-28,33H,5-6H2,(H,31,32)/t13-,14-,17-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUCQDOSGKINGP-YQMRLJPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007026
Record name 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86687-37-8
Record name 3,4-Di-O-galloylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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